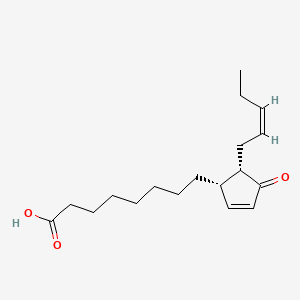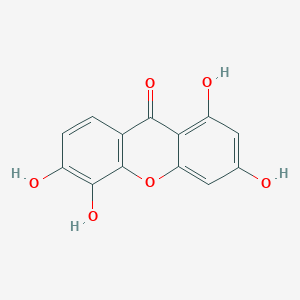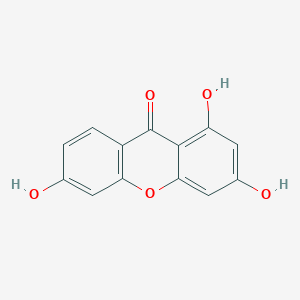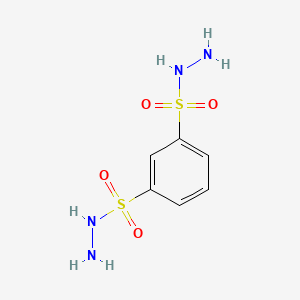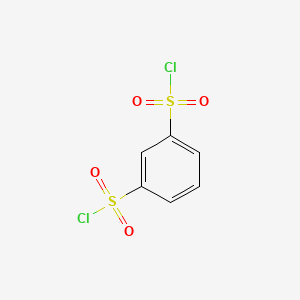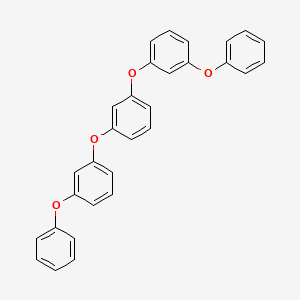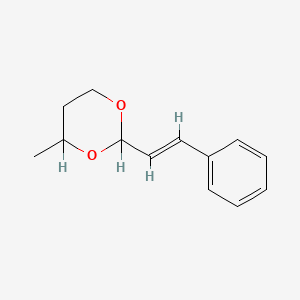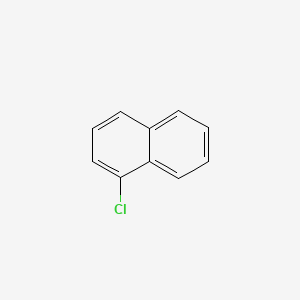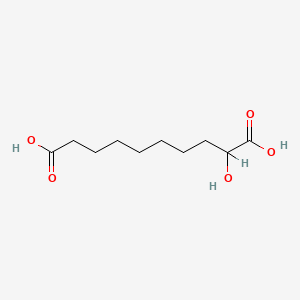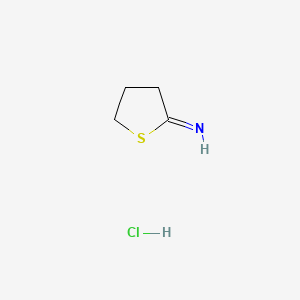![molecular formula C18H12Cl2N4O4S B1664612 (2E)-2-[[4-(3,4-二氯苯基)-1,3-噻唑-2-基]肼基]-3-(2-硝基苯基)丙酸 CAS No. 315706-13-9](/img/structure/B1664612.png)
(2E)-2-[[4-(3,4-二氯苯基)-1,3-噻唑-2-基]肼基]-3-(2-硝基苯基)丙酸
描述
eIF4E/eIF4G Interaction Inhibitor, 4EGI-1 is amplifies TRAIL-induced apoptosis via down-regulation of FLIPS/L and induction of DR5.
4EGI-1 is an inhibitor of eIF4E:eIF4G interaction that acts by preventing eIF4E binding to eIF4G.
科学研究应用
Cancer Therapy
4EGI-1 has been used in cancer research, particularly in the treatment of Chronic Lymphocytic Leukemia (CLL) . It has been shown to restore sensitivity to ABT-737 apoptosis through cap-dependent and -independent mechanisms . This compound reduces overall protein synthesis and cap-complex formation, which are induced by microenvironment stimuli in CLL . It also inhibits BCL2A1 and BCL2L1 while inducing NOXA through cap-dependent and -independent mechanisms .
Breast Cancer Stem Cells
Research has shown that 4EGI-1 targets breast cancer stem cells . It presents increased cytotoxicity to breast cancer stem cells compared to non-stem cell breast cancer cells . 4EGI-1 promotes breast cancer stem cell differentiation and represses breast cancer stem cell-induced tube-like structure formation of human umbilical vein endothelial cells .
Translation Inhibition
4EGI-1 is known to inhibit the cap-dependent translation initiation by disturbing the interaction between eIF4E and eIF4G . This interaction is crucial for the assembly of the translational machinery, the initial step of mRNA translation . The design of novel eIF4E-targeting molecules that inhibit translation might provide new avenues for the treatment of several conditions .
Radiotherapy Sensitivity
4EGI-1 has been found to enhance radiotherapy sensitivity in nasopharyngeal carcinoma . It induces apoptosis and suppresses cell proliferation by inhibiting the cap-dependent translation initiation .
Protein Synthesis Control
4EGI-1 plays a role in controlling protein synthesis . It reduces protein synthesis which is increased by stromal cell/CD154 culture in a phosphoinositide 3-kinase α (PI3Kα)–specific manner .
Drug Design and Synthesis
4EGI-1 and its derivatives have been designed and synthesized to improve their binding affinity with eIF4E and increase their potency in inhibiting the eIF4E/eIF4G interaction . This has implications for the development of new therapeutic strategies .
作用机制
4EGI-1, also known as (2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid or CID 5717952, is a synthetic chemical compound that has been found to interfere with the growth of certain types of cancer cells .
Target of Action
The primary target of 4EGI-1 is the eukaryotic initiation factor 4E (eIF4E), a protein involved in the initiation of protein synthesis . eIF4E forms a complex with another initiation factor, eIF4G, to facilitate the translation of transcribed mRNA at the ribosome .
Mode of Action
4EGI-1 acts by interrupting the binding of eIF4E and eIF4G, thereby disrupting the formation of the eIF4F complex . This interruption prevents the initiation and translation of many proteins whose functions are essential to the rapid growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of the eIF4F complex by 4EGI-1 affects the translation of specific mRNAs, particularly those with a 5’ cap structure . This selective inhibition can lead to a decrease in the expression of oncogenic proteins such as c-Myc, Bcl-2, cyclin D1, and survivin .
Pharmacokinetics
It is known that 4egi-1 is a competitive inhibitor of the eif4e/eif4g interaction, with a dissociation constant (kd) of 25 μm . This suggests that 4EGI-1 has a strong affinity for its target, which could influence its bioavailability and distribution within the body.
Result of Action
The action of 4EGI-1 results in the inhibition of protein synthesis, leading to a reduction in the growth of cancer cells . In addition, 4EGI-1 has been found to induce apoptosis in cancer cells, further contributing to its anti-cancer effects .
Action Environment
The effectiveness of 4EGI-1 can be influenced by the microenvironment of the cancer cells. For example, the lymph node microenvironment in chronic lymphocytic leukemia (CLL) has been found to promote resistance to chemotherapy, partly through the induction of BCL2 family prosurvival proteins . In this context, 4EGI-1 could potentially enhance the sensitivity of CLL cells to chemotherapy by inhibiting the translation of these prosurvival proteins .
属性
IUPAC Name |
(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRKRECSIYXARE-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



